molecular formula C14H20NNaO11 B1436228 Chondroitin disaccharide di-0S sodium salt CAS No. 136132-69-9

Chondroitin disaccharide di-0S sodium salt

Cat. No.: B1436228
CAS No.: 136132-69-9
M. Wt: 401.30 g/mol
InChI Key: RCSGFYXVBIMRPV-LSHUTVNPSA-M
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Description

Chondroitin disaccharide di-0S sodium salt is a compound derived from chondroitin sulfate, a glycosaminoglycan composed of repeating disaccharide units of N-acetylgalactosamine and glucuronic acid. This compound is often used in biochemical research and has applications in various fields, including medicine and biotechnology .

Biochemical Analysis

Biochemical Properties

Chondroitin disaccharide di-0S sodium salt plays a significant role in biochemical reactions involving glycosaminoglycans. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is unsaturated glucuronyl hydrolase, which catalyzes the hydrolysis of glycosidic bonds in glycosaminoglycans . This interaction is crucial for the degradation and remodeling of the extracellular matrix. Additionally, this compound can bind to proteoglycans, influencing their structural integrity and function .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in extracellular matrix synthesis and degradation . This compound also impacts cell signaling pathways related to cell proliferation, differentiation, and apoptosis, thereby influencing tissue homeostasis and repair.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to specific receptors on the cell surface, triggering downstream signaling pathways that lead to changes in gene expression and cellular behavior . Additionally, this compound can inhibit or activate enzymes involved in glycosaminoglycan metabolism, thereby modulating the synthesis and degradation of the extracellular matrix .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup . In in vitro studies, prolonged exposure to this compound can lead to changes in cell morphology and function, while in vivo studies have shown its potential to influence tissue remodeling and repair.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to promote tissue repair and regeneration by enhancing extracellular matrix synthesis . At high doses, it can have toxic or adverse effects, such as inducing inflammation or disrupting normal cellular function . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic effects without causing harm.

Metabolic Pathways

This compound is involved in metabolic pathways related to glycosaminoglycan metabolism. It interacts with enzymes such as unsaturated glucuronyl hydrolase and N-acetylgalactosaminidase, which are involved in the degradation of glycosaminoglycans . These interactions can affect metabolic flux and metabolite levels, influencing the overall balance of extracellular matrix components in tissues.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via endocytosis and transported to various cellular compartments . The localization and accumulation of this compound can affect its activity and function, as it may interact with different biomolecules in distinct cellular environments.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the lysosome, where it participates in the degradation of glycosaminoglycans . The activity and function of this compound can be modulated by its localization, as it may interact with different enzymes and proteins in various subcellular contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chondroitin disaccharide di-0S sodium salt can be synthesized through the enzymatic depolymerization of chondroitin sulfate using chondroitinase enzymes. These enzymes cleave the glycosidic bonds in chondroitin sulfate, resulting in the formation of disaccharide units . The reaction conditions typically involve maintaining an optimal pH and temperature to ensure the activity of the chondroitinase enzymes.

Industrial Production Methods: Industrial production of this compound involves the extraction of chondroitin sulfate from animal cartilage, followed by enzymatic depolymerization. The resulting disaccharides are then purified and converted to their sodium salt form .

Chemical Reactions Analysis

Types of Reactions: Chondroitin disaccharide di-0S sodium salt primarily undergoes hydrolysis reactions, where the glycosidic bonds are cleaved by enzymes such as chondroitinase . It can also participate in oxidation and reduction reactions, depending on the specific functional groups present in the disaccharide units.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include chondroitinase enzymes, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled pH and temperature conditions to ensure optimal enzyme activity and reaction efficiency.

Major Products Formed: The major products formed from the reactions of this compound include various oligosaccharides and monosaccharides, depending on the extent of depolymerization and the specific reaction conditions .

Comparison with Similar Compounds

Properties

CAS No.

136132-69-9

Molecular Formula

C14H20NNaO11

Molecular Weight

401.30 g/mol

IUPAC Name

sodium;(2R,3R,4S)-2-[(2R,3R,4S,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate

InChI

InChI=1S/C14H21NO11.Na/c1-5(18)15-6(3-16)12(10(21)8(20)4-17)26-14-11(22)7(19)2-9(25-14)13(23)24;/h2-3,6-8,10-12,14,17,19-22H,4H2,1H3,(H,15,18)(H,23,24);/q;+1/p-1/t6-,7-,8+,10-,11+,12+,14-;/m0./s1

InChI Key

RCSGFYXVBIMRPV-LSHUTVNPSA-M

Isomeric SMILES

CC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O[C@H]1[C@@H]([C@H](C=C(O1)C(=O)[O-])O)O.[Na+]

SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C=C(O2)C(=O)[O-])O)O.[Na+]

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C=C(O1)C(=O)[O-])O)O.[Na+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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